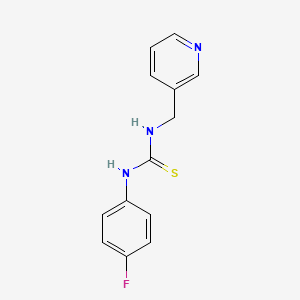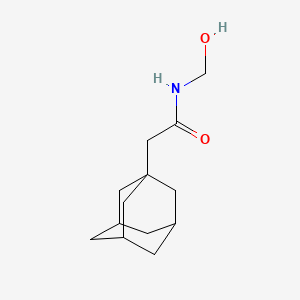
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thioureas, which are known for their diverse biological activities. FPMT has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research has focused on its anti-inflammatory properties. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on its anti-cancer properties. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential use in the treatment of diabetes. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can improve glucose tolerance and reduce insulin resistance in animal models.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of certain enzymes, such as COX-2 and PTP1B, which are involved in inflammation and insulin resistance, respectively.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation, inhibit tumor growth, improve glucose tolerance, and reduce insulin resistance. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments. It is readily available and can be synthesized using a variety of methods. Additionally, it has been extensively studied and its properties are well characterized. However, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea also has some limitations. It can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in more detail. This could involve studying its effects on specific signaling pathways and enzymes. Additionally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in combination with other drugs for the treatment of various diseases. Finally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in vivo in animal models and eventually in clinical trials.
Métodos De Síntesis
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-pyridinemethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSLTSZYFQFSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)

![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)

![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)